molecular formula C9H16F3NO3 B2784386 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid CAS No. 2408957-79-7

3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid

Cat. No.: B2784386
CAS No.: 2408957-79-7
M. Wt: 243.226
InChI Key: AMRUUJCUBVCNPT-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid is a heterocyclic compound consisting of an azetidine (4-membered nitrogen-containing ring) substituted with a 2-methylpropyl (isobutyl) group at the 3-position and paired with trifluoroacetic acid (TFA) as a counterion. This structure combines the rigidity of the azetidine ring with the lipophilic isobutyl group, while the TFA component enhances solubility in polar solvents.

Properties

IUPAC Name

3-(2-methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.C2HF3O2/c1-6(2)3-7(9)4-8-5-7;3-2(4,5)1(6)7/h6,8-9H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRUUJCUBVCNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 3-isobutylazetidin-3-ol with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as isopropanol and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally similar azetidine derivatives and other TFA salts, focusing on molecular properties, solubility, and applications.

Structural Analogues

(a) 3-(4-Fluorophenyl)azetidin-3-ol; Trifluoroacetic Acid
  • Molecular Formula: C₉H₁₀NOF·C₂HF₃O₂
  • Molecular Weight : 281.2 g/mol
  • CAS Number : 958297-40-0
  • Substituent : A fluorophenyl group replaces the isobutyl group.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Increased polarity compared to the isobutyl group, likely reducing lipophilicity (logP).
(b) tert-Butyl 3-(2-Aminopropyl)azetidine-1-carboxylate; TFA
  • Molecular Formula : C₁₃H₂₄N₂O₂·C₂HF₃O₂
  • Substituents: Features a tert-butyl carbamate and aminopropyl group .
  • Key Differences :
    • The carbamate group enhances stability against hydrolysis, while the amine enables hydrogen bonding.
    • Likely higher aqueous solubility due to the polar amine and TFA counterion.
(c) 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic Acid Methylamide; TFA
  • Molecular Formula : C₁₅H₂₀F₃N₃O₃
  • Molecular Weight : 347.33 g/mol
  • Substituent : A pyridinylpropyl group adds aromatic bulk and basicity.
  • Higher molecular weight may affect pharmacokinetic properties like membrane permeability.

Trifluoroacetic Acid Salts in Other Systems

  • Role of TFA: In all cases, TFA acts as a counterion, increasing solubility in organic solvents (e.g., methanol, DMSO) due to its strong acidity (pKa ≈ 0.5) and polar nature .
  • Comparison with Non-Azetidine TFA Salts: Trifluoroacetic Acid Sodium Salt: Used in peptide synthesis for its solubility-enhancing properties, similar to azetidine-TFA salts . Trifluoroethanol Derivatives: Unlike azetidine-TFA salts, these lack nitrogenous rings but share applications in pharmaceuticals and agrochemicals due to fluorinated motifs .

Biological Activity

The compound 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-isobutylazetidin-3-ol 2,2,2-trifluoroacetate
  • Molecular Formula : C7H15F3N1O2
  • Molecular Weight : 187.20 g/mol
  • Purity : ≥ 95%
  • Physical State : Oil at room temperature

Biological Activity Overview

Research has indicated that azetidine derivatives possess various biological activities. The specific compound under review has shown potential in several areas:

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with azetidine structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related azetidinone compounds have demonstrated significant anticancer effects against breast and prostate cancer cells .
    • A study involving structurally similar azetidine derivatives reported IC50 values ranging from 14.5 to 97.9 µM against various cancerous cell lines .
  • Antibacterial Properties :
    • Azetidine derivatives have been explored as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Staphylococcus aureus . The mechanism often involves the inhibition of β-lactamase enzymes which degrade β-lactam antibiotics.
  • Antiviral Effects :
    • Some azetidine-based compounds have shown promise as antiviral agents by disrupting viral replication processes in vitro .

The biological activity of 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial resistance.
  • Induction of Apoptosis : Compounds like this one may trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Some studies indicate that azetidine derivatives can cause cell cycle arrest at various phases, contributing to their anticancer effects .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityEvaluated the cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines; significant inhibition observed with related azetidinone compounds .
Antibiotic Efficacy EnhancementInvestigated the role of azetidine derivatives as β-lactamase inhibitors; demonstrated increased potency of oxacillin against resistant bacterial strains .
Antiviral ActivityAssessed the impact on viral replication; certain derivatives showed a marked decrease in viral load in treated cell cultures .

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